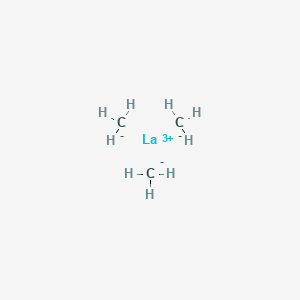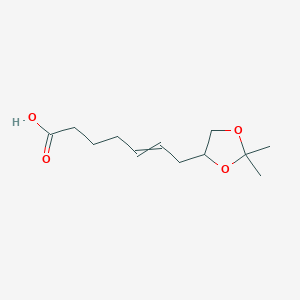
N-Octanoyl-L-phenylalanylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Octanoyl-L-phenylalanylglycine is a chemical compound that belongs to the class of N-acylated amino acids It is characterized by the presence of an octanoyl group attached to the nitrogen atom of the L-phenylalanylglycine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Octanoyl-L-phenylalanylglycine typically involves the acylation of L-phenylalanylglycine with octanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete acylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Octanoyl-L-phenylalanylglycine can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-phenylalanylglycine and octanoic acid.
Oxidation: Oxidative reactions can modify the phenylalanine moiety or the octanoyl group.
Substitution: Nucleophilic substitution reactions can occur at the acyl group or the amino acid residues.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: L-phenylalanylglycine and octanoic acid.
Oxidation: Various oxidized derivatives of the phenylalanine or octanoyl group.
Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Octanoyl-L-phenylalanylglycine has several applications in scientific research:
Chemistry: Used as a model compound to study acylation reactions and peptide modifications.
Biology: Investigated for its role in quorum sensing and bacterial communication.
Industry: Utilized in the synthesis of specialized peptides and as an intermediate in the production of bioactive compounds.
Wirkmechanismus
The mechanism of action of N-Octanoyl-L-phenylalanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The octanoyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Octanoylglycine: Similar structure but lacks the phenylalanine moiety.
N-Octanoyl-L-homoserine lactone: Similar acyl group but different amino acid component.
Octanoyl-L-carnitine: Contains an octanoyl group but different functional groups and biological roles.
Uniqueness
N-Octanoyl-L-phenylalanylglycine is unique due to the presence of both an octanoyl group and a phenylalanylglycine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
581076-11-1 |
|---|---|
Molekularformel |
C19H28N2O4 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
2-[[(2S)-2-(octanoylamino)-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C19H28N2O4/c1-2-3-4-5-9-12-17(22)21-16(19(25)20-14-18(23)24)13-15-10-7-6-8-11-15/h6-8,10-11,16H,2-5,9,12-14H2,1H3,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1 |
InChI-Schlüssel |
VCMDJQPNZSOWKO-INIZCTEOSA-N |
Isomerische SMILES |
CCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O |
Kanonische SMILES |
CCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


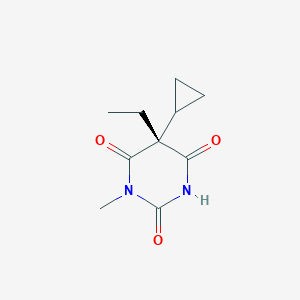
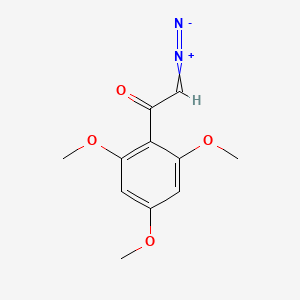
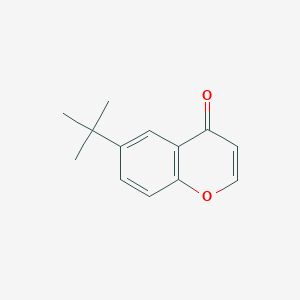

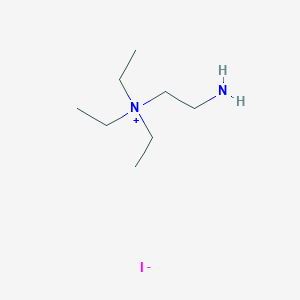
![4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol](/img/structure/B12569928.png)
![Heptanenitrile, 7-[bis(1-methylethyl)phosphino]-](/img/structure/B12569929.png)
![Propanamide, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12569936.png)
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide](/img/structure/B12569942.png)


![4-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid](/img/structure/B12569969.png)
